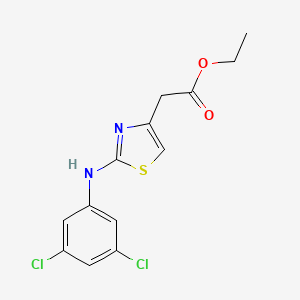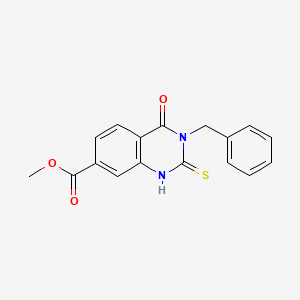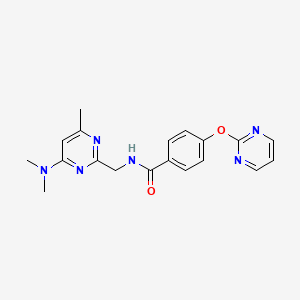
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives and pyrimidine moieties, which are relevant to the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific amines with other chemical entities to form the desired benzamide derivatives. For instance, the synthesis of substituted benzamide derivatives is described, where a reaction between substituted amines and benzoyl bromide in the presence of KOH is used to form the compounds . Similarly, the synthesis of pyrido[1,2-a]pyrimidine derivatives involves the reaction of benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate . These methods suggest that the synthesis of the compound would likely involve a multi-step process, including the formation of the pyrimidine moiety followed by its attachment to the benzamide structure.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The structure-activity relationships (SARs) indicate that specific modifications to the amide group and the introduction of certain fragments can enhance inhibitory activity against cancer cell lines . The methylation of the pyridine moiety, as discussed in one of the papers, is a strategy to optimize biological properties, suggesting that the placement and type of substituents on the pyrimidine ring are important for the activity of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these compounds are essential for their biological function. Aldol condensation reactions are mentioned as a method to form specific unsaturated carbonyl compounds, which are then further reacted to achieve the desired structure . The reactivity of these compounds with various reagents leads to the formation of different derivatives, which can be screened for biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using techniques such as IR, 1H, 13C NMR, MS, and elemental analysis . These properties are likely to influence the solubility, stability, and overall reactivity of the compounds. The papers do not provide specific details on the physical and chemical properties of the compound , but the methods used for characterization suggest that similar techniques would be applicable for its analysis.
科学的研究の応用
Design and Synthesis in Medicinal Chemistry
The compound N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide represents an area of interest in the field of medicinal chemistry, particularly in the design and synthesis of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are crucial for cancer treatment as they can block cancer cell proliferation and induce apoptosis. One example is MGCD0103, an orally active, isotype-selective HDAC inhibitor with significant antitumor activity, highlighting the potential of such compounds in anticancer drug development (Zhou et al., 2008).
Novel Compound Synthesis
Research into synthesizing new compounds that incorporate the pyrimidin-2-yl motif is ongoing. These efforts aim to explore various biological activities and potential applications in treating diseases. For instance, synthesizing new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives has been reported, demonstrating the versatility of this chemical structure in creating compounds with potential biological applications (Farag et al., 2011).
Analytical and Bioanalytical Applications
The structural motif of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide also finds applications in analytical and bioanalytical chemistry. For example, methods have been developed for the separation of related substances and metabolites in pharmaceuticals, demonstrating the importance of analytical techniques in ensuring the purity and safety of medicinal compounds (Ye et al., 2012).
Biological Monitoring and Environmental Safety
In the context of environmental safety and occupational health, detecting metabolites of related compounds in human urine has been explored. This research is essential for understanding the exposure levels of individuals to certain pesticides, thereby contributing to the development of safer agricultural practices (Hardt et al., 1999).
Synthesis of Heterocyclic Compounds
The compound’s chemical framework is instrumental in synthesizing heterocyclic compounds, which are vital for developing new drugs with varied therapeutic properties. Research into creating self-complementary betainic guanine model compounds showcases the innovative approaches to designing molecules with specific functions, essential for RNA-related applications (SchmidtAndreas & KindermannMarkus Karl, 2001).
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-13-11-17(25(2)3)24-16(23-13)12-22-18(26)14-5-7-15(8-6-14)27-19-20-9-4-10-21-19/h4-11H,12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSMTUOVCQCACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate](/img/structure/B2519576.png)
![2-[(4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)
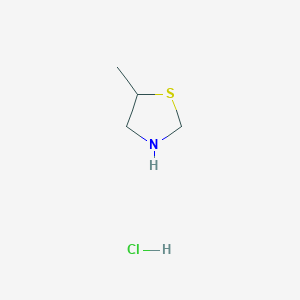
![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
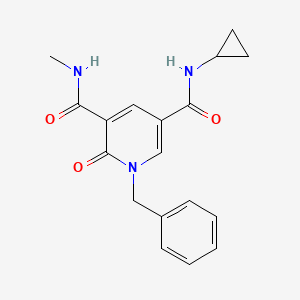
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)
![2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2519584.png)
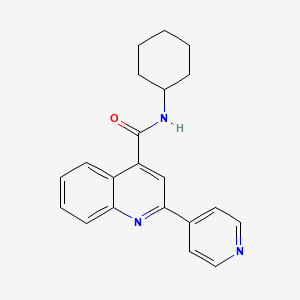
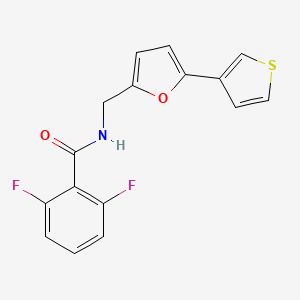
![benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2519592.png)
